molecular formula C21H24Cl2N2O2 B1662633 LY 266097 hydrochloride CAS No. 172895-39-5

LY 266097 hydrochloride

Cat. No. B1662633
M. Wt: 407.3 g/mol
InChI Key: KPXKZZURYAXZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 266097 hydrochloride is a selective 5-HT2B receptor antagonist . It has a pKi of 9.3, indicating a high affinity for the 5-HT2B receptor . It is more than 100-fold selective over 5-HT2A and 5-HT2C . This compound has been used in research to attenuate amphetamine-induced locomotion in rats .


Molecular Structure Analysis

The molecular formula of LY 266097 hydrochloride is C21H23ClN2O2.HCl . Its molecular weight is 407.33 g/mol . The IUPAC name of this compound is 1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride .


Physical And Chemical Properties Analysis

LY 266097 hydrochloride is a solid compound with a light yellow to light brown color . It is soluble in DMSO and ethanol .

Scientific Research Applications

  • Nuclear Magnetic Resonance Studies of Polyamino Acids : This study by Saito and Smith (1973) explored the helix-coil transition of poly-L-lysine hydrochloride in aqueous solution using carbon-13 nuclear magnetic resonance spectroscopy. This research provides insights into the structural transitions of similar polyamino acids, which could be relevant for understanding the behavior of compounds like LY 266097 hydrochloride in biological systems (Saito & Smith, 1973).

  • Oral Toxicity Study of L-Lysine Hydrochloride in Rats : Tsubuku et al. (2004) conducted a thirteen-week study on the toxicological effects of L-lysine hydrochloride in rats. This study's findings on the safety profile of L-lysine hydrochloride might be indirectly relevant when considering the safety and biological interactions of similar compounds (Tsubuku et al., 2004).

  • Crystal Structures of L-tryptophan Hydrochloride : Takigawa et al. (1966) investigated the crystal structure of L-tryptophan hydrochloride, providing valuable information about the molecular and crystal structure of similar amino acid hydrochlorides. This could be useful for understanding the structural aspects of LY 266097 hydrochloride (Takigawa et al., 1966).

  • X-Ray Diffraction Study of Poly-L-Lysine Hydrochloride : Shmueli and Traub (1965) explored the molecular structure of poly-L-lysine hydrochloride using X-ray diffraction. This study provides insights into the structural characteristics of polyamino acid hydrochlorides, which could be extrapolated to understand the structural properties of LY 266097 hydrochloride (Shmueli & Traub, 1965).

Safety And Hazards

LY 266097 hydrochloride is classified as an eye irritant (Category 2A), according to the GHS classification . It can cause serious eye irritation . Therefore, it is recommended to wear eye protection and face protection when handling this compound . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If eye irritation persists, seek medical advice or attention .

properties

IUPAC Name

1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2.ClH/c1-12-4-6-16-15(10-12)14-8-9-23-17(20(14)24-16)11-13-5-7-18(25-2)21(26-3)19(13)22;/h4-7,10,17,23-24H,8-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXKZZURYAXZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=C(C(=C(C=C4)OC)OC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433285
Record name LY 266097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LY 266097 hydrochloride

CAS RN

172895-39-5
Record name LY-266097 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172895395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 266097
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172895-39-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LY-266097 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q5A842YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY 266097 hydrochloride
Reactant of Route 2
Reactant of Route 2
LY 266097 hydrochloride
Reactant of Route 3
Reactant of Route 3
LY 266097 hydrochloride
Reactant of Route 4
Reactant of Route 4
LY 266097 hydrochloride
Reactant of Route 5
LY 266097 hydrochloride
Reactant of Route 6
LY 266097 hydrochloride

Citations

For This Compound
3
Citations
LJ Kang, KVA Nguyen, S Eom, YJ Choi… - Journal of Cellular …, 2019 - Wiley Online Library
… (B) 5-HT 1B/D receptor antagonist GR-127935 (10 μM) and 5-HT2B antagonist LY 266097 hydrochloride (10 μM) had no effect on DDX3 promoter activity in 5-HT-treated cells, whereas …
Number of citations: 5 onlinelibrary.wiley.com
A Jalles, C Vieira, J Pereira-Sousa… - Biomedicines, 2022 - mdpi.com
The atypical antipsychotic aripiprazole is a Food and Drug Administration-approved drug for the treatment of psychotic, mood, and other psychiatric disorders. Previous drug discovery …
Number of citations: 5 www.mdpi.com
M Xu, Y Li, J Dong, S Yuan - bioRxiv, 2022 - biorxiv.org
G-protein coupled receptors (GPCRs) are interesting targets for a broad range of drugs. The comprehensions of the interaction's mode between GPCRs and their ligands remains to be …
Number of citations: 2 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.